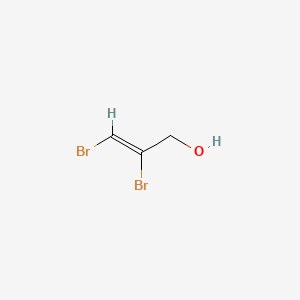

2,3-Dibromo-2-propen-1-ol

Descripción

Historical Context and Evolution of Research in Allylic Halogenated Alcohols

The study of allylic alcohols and their derivatives is a cornerstone of organic chemistry. These compounds serve as crucial precursors and intermediates in the synthesis of a wide array of more complex molecules. mdpi.comacs.orgnist.gov Historically, research focused on the fundamental reactivity of the dual functional groups present in allylic alcohols: the alkene and the alcohol. sltchemicals.com This dual reactivity allows for transformations such as epoxidation, dihydroxylation, and various oxidation and reduction reactions. mdpi.comsltchemicals.com

The introduction of halogens into the allylic framework marked a significant evolution in this field, creating a class of highly versatile synthetic building blocks. researchgate.net Early research into halogenation often involved direct treatment with molecular halogens, which, while effective, presented challenges related to selectivity and safety. testbook.comchemistrysteps.com The development of stereoselective halogenation methods has been a major focus, as the control of stereochemistry is critical in the synthesis of complex targets like natural products. nih.gov Over the decades, research has progressed from using simple halogenating agents to developing sophisticated catalytic systems, including those employing transition metals or organocatalysts, to achieve higher efficiency, selectivity, and milder reaction conditions. researchgate.netrsc.orgnih.govdiva-portal.org These advancements have expanded the synthetic utility of allylic halogenated alcohols, enabling their use in complex reactions such as tandem oxidation/halogenation and semipinacol-type rearrangements. acs.orgresearchgate.net

Significance of Brominated Propenols in Contemporary Organic Synthesis

Brominated compounds, in general, are of paramount importance in modern organic synthesis. testbook.comnih.gov The carbon-bromine bond is a versatile functional group that can participate in a multitude of transformations, including nucleophilic substitution, elimination, and, most notably, a variety of cross-coupling reactions. researchgate.net This reactivity makes organobromine compounds essential precursors for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of pharmaceuticals, agrochemicals, and functional materials. testbook.comresearchgate.net

Brominated propenols, such as 2,3-Dibromo-2-propen-1-ol, are particularly significant due to the unique combination of reactive sites within a compact three-carbon skeleton. They serve as valuable intermediates for synthesizing more complex molecules. ontosight.ai The presence of bromine atoms enhances the electrophilicity of the double bond and provides handles for subsequent functionalization. Bromination is recognized as a highly useful tool in organic synthesis due to its selectivity. testbook.com The development of new brominating agents and methodologies continues to be an active area of research, aiming to improve safety and environmental compatibility by moving away from hazardous molecular bromine. nih.govorganic-chemistry.org

Overview of Key Research Domains Pertaining to this compound

Research specifically concerning this compound centers on its synthesis and its application as a reactive intermediate in various chemical transformations. sigmaaldrich.comchemicalbook.comscientificlabs.com

A primary area of investigation is its synthesis, with methods being developed to control isomeric purity. A notable process involves the reaction of 2-propyn-1-ol (propargyl alcohol) with elemental bromine. google.com This method can be optimized to produce high yields of the desired product, with a strong preference for the E-isomer (trans) when conducted under specific temperature ranges and in the presence of a protic solvent. google.com

Another significant research domain is its use in polymerization and oligomerization reactions. pubcompare.airesearchgate.net Studies have explored the use of various vanadium and cobalt-based precatalysts in the oligomerization of this compound, investigating how different catalyst systems influence the reaction's activity and the properties of the resulting products. pubcompare.airesearchgate.netresearchgate.net

Furthermore, the compound is utilized in mechanistic studies and specialized synthetic applications. For instance, it is known to participate in pubcompare.aipubcompare.ai-sigmatropic rearrangement reactions, a powerful class of pericyclic reactions for forming carbon-carbon bonds. chemicalbook.com Its utility as a building block stems from the differential reactivity of its functional groups, making it a versatile tool for constructing more complex molecular architectures. ontosight.aipubcompare.ai

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂O | pubcompare.ainih.gov |

| Molecular Weight | 215.87 g/mol | nih.gov |

| Appearance | Colorless liquid | ontosight.aipubcompare.ai |

| CAS Number | 7228-11-7 | nih.gov |

| Density | 2.120 g/cm³ at 20 °C (for related 2,3-Dibromopropan-1-ol) | iarc.fr |

| Boiling Point | 219 °C (for related 2,3-Dibromopropan-1-ol) | iarc.fr |

Table 2: Synthesis of this compound via Bromination of 2-Propyn-1-ol This table details the reaction conditions and outcomes for a common synthetic route. google.com

| Parameter | Condition | Outcome |

| Starting Material | 2-Propyn-1-ol (Propargyl alcohol) | - |

| Reagent | Elemental Bromine (Br₂) | - |

| Solvent | Protic solvent (e.g., aqueous solution) or neat (no solvent) | Use of a protic solvent is specified in certain claims. google.com |

| Temperature | -5 °C to 15 °C | Reaction is conducted at an initial temperature of less than 10 °C. google.com |

| Post-treatment | Quenching with a basic aqueous solution (e.g., hydroxide (B78521), carbonate) | Neutralizes excess acid and aids in product isolation. google.com |

| Yield | High yields reported | Specific yield percentages are calculated based on product weight. google.com |

| Isomeric Purity | E-isomer content of at least 95% achievable | The process can yield a trans:cis isomer ratio greater than 95:5. google.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dibromoprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKYSVJWQJOFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CBr)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989019 | |

| Record name | 2,3-Dibromoprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.87 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-11-7, 69298-57-3 | |

| Record name | 2,3-Dibromo-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 2,3-dibromo-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069298573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromoprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2,3 Dibromo 2 Propen 1 Ol

Preparation from Propargyl Alcohol (2-Propyn-1-ol)

The most direct route to 2,3-Dibromo-2-propen-1-ol involves the bromination of the carbon-carbon triple bond in propargyl alcohol (2-propyn-1-ol). This method is effective and allows for significant control over the final product's isomeric purity through careful management of reaction parameters. google.com

The reaction of propargyl alcohol with elemental bromine (Br₂) is an exothermic process that yields the desired dibromoallyl alcohol. google.comorgsyn.org The process involves the addition of bromine across the alkyne functionality.

Control of the reaction temperature is critical for achieving high yields and, most importantly, high stereoselectivity. The bromination is typically conducted at low temperatures to manage the exothermic nature of the reaction and to favor the formation of the desired E-isomer. google.comorgsyn.org Research indicates that maintaining the reaction temperature below 0 °C is imperative; allowing the temperature to rise above this can lead to the formation of a mixture of E/Z isomers. orgsyn.org Specifically, to minimize the formation of the Z-isomer (to below 6%), the internal temperature of the reaction mixture should not exceed -5 °C during the bromine addition. orgsyn.org A general operational temperature range is between -5 °C and 15 °C. google.com

Regarding stoichiometry, while not explicitly detailed in the provided research, the reaction involves the addition of two bromine atoms across the triple bond. In practice, a slight molar excess of bromine may be used to ensure complete conversion of the propargyl alcohol, with any unreacted bromine being neutralized during the quenching step.

Table 1: Effect of Temperature on Isomer Formation during Bromination

| Reaction Temperature | Predominant Isomer | Notes | Reference |

|---|---|---|---|

| > 0 °C | E/Z Mixture | Formation of the undesired Z-isomer increases significantly. | orgsyn.org |

| ≤ -5 °C | E-isomer (>94%) | Low temperature is crucial for high stereoselectivity. | orgsyn.org |

| -5 °C to 15 °C | E-isomer | General operational range for the synthesis. | google.com |

The bromination of propargyl alcohol can be performed under various solvent conditions, each offering distinct advantages. The reaction can be run "neat," meaning without a solvent, where the propargyl alcohol itself acts as the reaction medium. google.com Alternatively, protic solvents can be employed. google.com These include C₁ to C₄ alcohols or aqueous solutions. google.com The use of an aqueous solution, sometimes containing an alkali metal salt like an alkali bromide, is a viable option. google.com The choice of solvent can influence reaction rate, heat transfer, and product isolation.

Table 2: Solvent Options for Bromination of Propargyl Alcohol

| Solvent Condition | Description | Reference |

|---|---|---|

| Neat | The reaction is run without any solvent. | google.com |

| Protic Solvent | Solvents such as C₁ to C₄ alcohols are used. | google.com |

| Aqueous Solvent | Water is used as the solvent, potentially with an alkali bromide salt. | google.com |

Following the completion of the bromination reaction, a quenching step is necessary. This typically involves the addition of a basic aqueous solution to the reaction mixture. google.com The purpose of this step is twofold: to neutralize any acidic byproducts generated during the reaction, such as hydrogen bromide (HBr), and to react with and remove any excess elemental bromine. orgsyn.org Suitable bases for this procedure include hydroxide (B78521), carbonate, or bicarbonate solutions, such as sodium hydroxide or sodium bicarbonate. google.com The quenching process itself can be exothermic, and the quenching solution is often added carefully to control the temperature rise. orgsyn.org

Bromination Reactions with Elemental Bromine

Stereoselective Synthesis and Isomer Control

For many applications of this compound, the stereochemistry of the double bond is crucial. The E-isomer is often the desired product, and synthetic strategies are therefore geared towards maximizing its formation while minimizing the Z-isomer.

High stereoselectivity in favor of the E-isomer can be achieved through precise control of the reaction conditions. A key strategy is performing the reaction between propargyl alcohol and elemental bromine in the absence of graphite (B72142), which has been shown to produce this compound with an E-isomer content of at least 95%. google.com

Furthermore, as established in section 2.1.1.1, maintaining a low reaction temperature is a critical factor. The formation of the Z-isomer is significantly suppressed when the temperature is kept below 0 °C, and ideally at or below -5 °C. orgsyn.org The combination of excluding graphite and maintaining stringent temperature control is the primary strategy for synthesizing this compound with a high isomeric purity of the E-form. google.comorgsyn.org

Formation and Ratio of Cis and Trans Isomers

The reaction of propargyl alcohol with elemental bromine directly yields this compound. This process can be manipulated to favor the formation of the E (trans) isomer. rsc.org By conducting the reaction in the absence of graphite and controlling the temperature, a high E-isomer content of over 95% can be achieved. rsc.org

The stereoselectivity of the bromination of propargyl alcohols can be influenced by various factors, including the catalyst and the specific halogenating agent used. For instance, certain gold(I) complex catalysts have been shown to influence the E/Z isomer ratio in the halogenation of propargyl acetates. While the thermodynamically more stable Z-isomer is often favored, specific catalysts can promote the formation of the kinetic E-isomer.

Reaction Conditions for Isomer Control:

| Parameter | Condition for High E-Isomer Content | Reference |

| Catalyst | Absence of graphite | rsc.org |

| Solvent | Protic solvents (e.g., water, C1-C4 alcohols) or neat | rsc.org |

| Temperature | -5°C to 15°C | rsc.org |

It is crucial to manage the exothermic nature of the reaction to maintain selectivity. rsc.org The reaction mixture is often quenched with a basic aqueous solution, such as a hydroxide, carbonate, or bicarbonate solution, to neutralize any generated acid and stabilize the product. rsc.org Without this quenching step, the formation of byproducts like 1,2,3-tribromopropene (B11956404) can occur due to the presence of hydrobromic acid (HBr). rsc.org

Derivatization Approaches for Analytical and Synthetic Precursors

Derivatization is a technique used to modify a chemical compound to make it more suitable for a particular analytical method or to serve as a precursor for further synthesis.

The mechanism of derivatization of this compound with HBr on a solid support would likely involve the reaction of the allylic alcohol functional group. The hydroxyl group could be protonated by the acidic HBr, forming a good leaving group (water). This would be followed by a nucleophilic attack by the bromide ion.

Due to the allylic nature of the substrate, the reaction could proceed through either an SN1 or SN2 mechanism, potentially involving a resonance-stabilized allylic carbocation in the case of an SN1 pathway. This could lead to the formation of isomeric products. The solid support, such as charcoal, would serve to immobilize the HBr and provide a surface for the reaction to occur. However, without specific experimental data for this compound, this remains a generalized description of a potential reaction pathway.

Reactivity Profiles and Mechanistic Studies of 2,3 Dibromo 2 Propen 1 Ol

Intramolecular Rearrangement Reactions

The structural framework of 2,3-Dibromo-2-propen-1-ol, featuring an allylic alcohol moiety, predisposes it to intramolecular rearrangements. These reactions are critical in organic synthesis for constructing complex molecular architectures.

Participation inlibretexts.orglibretexts.org-Sigmatropic Rearrangement Reactions

Contrary to explorations of libretexts.orgprinceton.edu-sigmatropic shifts, evidence suggests that this compound participates in libretexts.orglibretexts.org-sigmatropic rearrangements, a class of pericyclic reactions that involve the reorganization of six electrons over a six-atom cyclic transition state. This type of rearrangement is exemplified by the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. alfa-chemistry.comorganic-chemistry.orgwikipedia.orguh.edu

In the context of this compound, a libretexts.orglibretexts.org-sigmatropic rearrangement would likely proceed through a vinyl ether intermediate, which is a hallmark of the Claisen rearrangement. alfa-chemistry.comorganic-chemistry.org The presence of halogen substituents on the double bond can influence the electronic properties and steric environment of the transition state, thereby affecting the reaction rate and stereoselectivity. libretexts.orgprinceton.eduwikipedia.org

Mechanistic Insights into Rearrangement Processes

The mechanism of a libretexts.orglibretexts.org-sigmatropic rearrangement, such as the Claisen rearrangement, is a concerted process that proceeds through a highly ordered, chair-like six-membered transition state. alfa-chemistry.comlibretexts.org This concerted nature means that bond breaking and bond formation occur simultaneously, without the formation of discrete intermediates. alfa-chemistry.com

For a halogenated substrate like this compound, the rearrangement would involve the migration of an allyl group from an oxygen atom to a carbon atom. The stereochemistry of the starting material, particularly the geometry of the double bond, can significantly influence the stereochemical outcome of the product. alfa-chemistry.com While specific mechanistic studies on this compound are not extensively detailed in the literature, the general principles of the Claisen rearrangement provide a robust framework for understanding its intramolecular reactivity. The reaction is typically thermally initiated, although Lewis acids can be employed to catalyze the transformation at lower temperatures. alfa-chemistry.com

Oligomerization Reactions and Polymerization Pathways

This compound can serve as a monomer in oligomerization reactions, leading to the formation of polymers with repeating units derived from the parent alcohol. These reactions are typically facilitated by catalytic systems involving transition metals.

Catalytic Systems in Oligomerization

The oligomerization of this compound is effectively catalyzed by systems comprising transition metal complex precatalysts and an activator. These systems are adept at initiating and propagating the polymerization chain.

Vanadium complexes, in both the +4 and +5 oxidation states, have demonstrated significant efficacy as precatalysts in the oligomerization of olefins, including functionalized alkenes like this compound. Oxovanadium(IV) complexes, in particular, are recognized for their catalytic activity in these processes. The coordination environment around the vanadium center, dictated by the supporting ligands, plays a crucial role in determining the catalytic performance.

The general mechanism of transition metal-catalyzed olefin polymerization, known as the Cossee-Arlman mechanism, provides a foundational understanding. rsc.org This mechanism involves the insertion of the olefin into a metal-alkyl bond, which is the rate-determining step. rsc.org The catalytic cycle typically involves:

Activation of the precatalyst: The activator reacts with the vanadium complex to generate a catalytically active cationic species with a vacant coordination site.

Olefin coordination: The monomer, this compound, coordinates to the vacant site on the vanadium center.

Insertion: The coordinated olefin inserts into the vanadium-carbon bond, extending the polymer chain.

Chain termination/transfer: The growing polymer chain detaches from the metal center, and the catalyst is regenerated to initiate a new chain.

The presence of the hydroxyl group and bromine atoms on the monomer can influence its coordination to the metal center and the subsequent insertion steps.

Table 1: Catalytic Activity of Various Oxovanadium(IV) and Vanadium(V) Precatalysts in the Oligomerization of this compound

| Precatalyst | Ligands | Catalytic Activity (g mmol⁻¹ h⁻¹) |

| Oxovanadium(IV) Complex 1 | Thiodiacetate, 1,10-phenanthroline (B135089) | Low |

| Oxovanadium(IV) Complex 2 | Oxydiacetate, 2,2'-bipyridine | Moderate |

| Dioxovanadium(V) Complex | 2-phenylpyridine (B120327), Dipicolinate anions | High |

Modified methylaluminoxane (B55162) (MMAO) is a widely used activator, or cocatalyst, in transition metal-catalyzed olefin polymerization. wikipedia.orgnih.gov MAO is a complex mixture of organoaluminum compounds. wikipedia.org Its primary functions in the catalytic system are:

Alkylation: It alkylates the transition metal precatalyst, replacing ligands such as halides or alkoxides with methyl groups.

Activation: It abstracts a ligand (e.g., a methyl group) from the alkylated metal center to generate a coordinatively unsaturated, electrophilic cationic species. This cationic complex is the active catalyst for polymerization. wikipedia.orgnih.gov

Scavenging: MAO effectively scavenges impurities, such as water, that would otherwise deactivate the catalyst.

The interaction between the vanadium precatalyst and MMAO is crucial for the generation of the active catalytic sites. The structure of MAO is complex, often described as a cage-like assembly, and it is the Lewis acidic sites within this structure that are responsible for the activation of the precatalyst. nih.govnih.gov The "modified" nature of MMAO often refers to the presence of other alkyl groups besides methyl, which can enhance its solubility and stability. The abstraction of a methyl group from the vanadium center by MMAO creates a vacant coordination site, allowing for the coordination and subsequent insertion of the this compound monomer, thus initiating the oligomerization process.

Influence of Ligand Design and Coordination Sphere on Catalytic Activity

The catalytic activity of metal complexes is profoundly influenced by the design of ligands and the nature of the coordination sphere surrounding the metal center. The primary coordination sphere, consisting of ligands directly bonded to the metal, and the secondary coordination sphere, encompassing non-covalently interacting molecules and side chains, both play critical roles in dictating the catalyst's properties. uva.nl

Ligand design allows for the fine-tuning of electronic and steric effects at the catalytic site. For instance, in palladium-catalyzed reactions, the choice of ligand has a crucial impact on the leaching of the metal into the final product, with certain ligands significantly reducing metal contamination. mdpi.com The stability of the metal-ligand complex can sustain catalytic activity, leading to higher yields and simplified purification processes. mdpi.com In ruthenium-based water oxidation catalysts, modifying the hydrophobicity of axial pyridine (B92270) ligands can enhance catalytic activity by stabilizing the pre-reactive catalyst dimer. diva-portal.org

The coordination sphere acts as a dynamic framework that can enhance substrate selectivity, pre-activate substrates, and stabilize transition states. uva.nlnih.govrsc.org Collective motions of amino acid side chains within the primary coordination sphere of metalloenzymes are essential for modulating the energetic demands of catalytic transformations. nih.govrsc.org These movements can expand and contract the ligand cavity to stabilize key intermediates. rsc.org Similarly, in synthetic catalysts, creating a tailored secondary coordination sphere, for example by using supramolecular cages, can increase local substrate concentrations near the active site, thereby enhancing activity. uva.nl Second-coordination sphere effects, such as hydrogen bonding, can also position polar residues to assist in crucial steps like proton-relay mechanisms. nih.gov The symmetry of the final assembled protein complexes can even be controlled by the coordination geometry preferences of different metal ions (e.g., Cu(II) vs. Ni(II)), demonstrating that metal coordination can be a primary driving force for self-assembly. nih.gov

Mechanistic Investigations of Oligomerization Processes

The oligomerization of olefins by metal catalysts is often proposed to proceed through mechanisms developed for transition metals. One of the most widely accepted pathways is the Cossee-Arlman mechanism. osti.govresearchgate.net This mechanism is characterized by the insertion of an olefin monomer into a metal-alkyl bond. The catalytic cycle involves intermediates such as metal hydrides and metal alkyls, which are formed during elementary steps of olefin insertion and β-hydride elimination. osti.govresearchgate.netnih.gov

The initiation of the catalytic cycle can occur via the heterolytic C-H dissociation of the olefin, such as ethylene (B1197577), at elevated temperatures (e.g., around 250 °C). osti.govresearchgate.netnih.gov The cycle then proceeds through the following key steps:

Olefin Coordination: The incoming olefin molecule coordinates to the vacant site on the metal center.

Insertion: The coordinated olefin inserts into the existing metal-alkyl or metal-hydride bond, extending the alkyl chain by one monomer unit. This is typically a 1,2-insertion. nih.gov

Chain Propagation/Termination: The resulting longer-chain metal-alkyl can either undergo further insertions to propagate the chain or proceed to a termination step. The primary termination pathway is often β-hydride elimination, which releases the oligomer with a terminal double bond and regenerates the metal-hydride species, allowing the catalytic cycle to continue. osti.govnih.gov

The specific regioselectivity of the insertion steps (e.g., 1,2-insertion vs. 2,1-insertion) and the subsequent β-hydride elimination determine the structure of the resulting oligomer products, leading to linear or branched dimers and higher oligomers. nih.gov

The efficiency of catalytic oligomerization is highly dependent on various reaction parameters, with temperature and atmosphere being critical factors.

Temperature: Temperature significantly affects reaction rates and catalyst stability. For the oligomerization of olefins like ethylene using main group single-site catalysts, catalytic relevance is achieved at temperatures around 250 °C, which is sufficient to initiate the cycle through C-H bond dissociation. osti.govnih.gov However, many post-metallocene catalysts suffer from instability at high temperatures, which can be a disadvantage in industrial processes. d-nb.inforesearchgate.net The thermal stability of the catalyst is therefore a crucial design consideration. In some systems, an increase in temperature can shift reaction equilibria, potentially altering catalytic pathways. uva.nl

Control over Oligomerization Degree and Chain Length

Controlling the degree of oligomerization and the distribution of chain lengths is a central goal in olefin catalysis, as it determines the physical and chemical properties of the final product. This control is exerted primarily through the choice of catalyst, cocatalyst, and reaction conditions.

The structure of the catalyst, including the identity of the metal center and the ligand framework, plays a decisive role. For instance, in oligomerization catalyzed by silica-supported main group metals, Ga³⁺ tends to form higher molecular weight olefins compared to Zn²⁺ or Ni²⁺ under similar conditions. osti.govresearchgate.netnih.gov Metallocene catalysts can be tuned to produce oligomers with 2–4 units or higher molecular weight polymers by modifying the catalyst structure and the amount of cocatalyst, such as methylaluminoxane (MAO). nih.gov

Reaction parameters also provide a means of control. The concentration of the monomer and the reaction temperature can influence the relative rates of chain propagation versus chain termination, thereby affecting the average chain length of the oligomers.

The product of an oligomerization reaction is typically a mixture of molecules with different chain lengths. Analyzing this distribution is essential for characterizing the process. Techniques such as Gas Chromatography (GC), Gel Permeation Chromatography (GPC), and NMR spectroscopy are commonly employed to determine the molecular weight and distribution of oligomers. hhu.de

In the oligomerization of 2-chloro-2-propen-1-ol, a compound structurally related to this compound, using a [nitrilotriacetato-1,10-phenanthroline]chromium(III) tetrahydrate catalyst (Cat-CrNP), the resulting product was found to be a mixture of oligomers. nih.gov Analysis of the product mixture revealed a distribution of oligomers with varying chain lengths.

| Catalyst System | Monomer | Resulting Oligomer Distribution | Reference |

|---|---|---|---|

| Cat-CrNP with MMAO-12 | 2-chloro-2-propen-1-ol | 4 to 7 mers | nih.gov |

| Cat-CrNP with MMAO-12 | Ethylene | 12 to 24 mers | nih.gov |

Thermal Behavior of Oligomeric Products

The thermal stability of oligomeric products is a critical property that influences their potential applications. Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), are used to determine characteristics like glass transition temperatures (Tg) and decomposition profiles. d-nb.inforesearchgate.net

Studies on the oligomers of 2-chloro-2-propen-1-ol, synthesized using various chromium(III) and oxovanadium(IV) complex catalysts, provide insight into their thermal behavior. The thermal stability and decomposition patterns were found to be largely similar regardless of the specific catalyst used, suggesting comparable structures and crosslinking of the oligomer chains. d-nb.inforesearchgate.net

The thermal decomposition of poly(2-chloroallyl alcohol) oligomers typically occurs in multiple stages. A common pattern involves an initial mass loss at lower temperatures, followed by more significant decomposition at higher temperatures. d-nb.inforesearchgate.net For example, one oligomer sample exhibited a two-stage decomposition: an initial 5% mass loss up to 275 °C, followed by a 30% mass loss in the range of 275–500 °C. d-nb.inforesearchgate.net The decomposition products generally include CO₂, H₂O, HCl, and CO. d-nb.inforesearchgate.net The specific thermal stability depends on the catalyst used for synthesis; an oligomer produced with [VO(oda)(bipy)]·2H₂O was found to be the most thermally stable, only beginning to decompose above 340 °C. d-nb.inforesearchgate.net

The table below summarizes the thermal decomposition characteristics for oligomers of the related compound, 2-chloro-2-propen-1-ol, synthesized with different catalysts.

| Catalyst Used for Oligomerization | Decomposition Onset Temperature | Key Decomposition Range (°C) | Reference |

|---|---|---|---|

| [VO(oda)(bipy)]·2H₂O | > 340 °C | - | d-nb.inforesearchgate.net |

| [VO(oda)(phen)]·1.5H₂O | Decomposes up to > 500 °C | - | d-nb.inforesearchgate.net |

| [Cr(dipic)(H₂O)₃]Cl | Decomposes up to > 500 °C | 100 - 620 °C (25% mass loss) | d-nb.inforesearchgate.net |

| General Oligomer Sample | - | < 275 °C (5% mass loss); 275 - 500 °C (30% mass loss) | d-nb.inforesearchgate.net |

Enzymatic Transformations

While direct studies on the enzymatic transformation of this compound are not extensively documented, the reactivity of similar brominated alkenes with certain enzymes, particularly haloalkane dehalogenases, provides a strong basis for understanding its potential biochemical fate.

Haloalkane dehalogenases (HLDs) are a class of enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated aliphatic compounds. pearson.com These enzymes are of significant interest for their potential applications in bioremediation of environmental pollutants. libretexts.org The general mechanism of HLDs involves a hydrolytic substitution of a halogen atom with a hydroxyl group, proceeding through a nucleophilic attack by an aspartate residue in the enzyme's active site, which follows an SN2-type reaction pathway. pearson.comlibretexts.org

The reactivity of HLDs is influenced by the nature of the halogen and the structure of the substrate. Generally, the carbon-bromine bond is weaker and more readily cleaved than the carbon-chlorine bond, making brominated compounds often better substrates for these enzymes. libretexts.org Although HLDs primarily act on saturated haloalkanes, their activity on unsaturated, brominated compounds has been observed. The presence of a double bond in proximity to the carbon-halogen bond can influence the substrate's binding in the active site and the subsequent dehalogenation reaction.

In the context of enzymatic dehalogenation by haloalkane dehalogenases, the electrophilic site is the carbon atom bonded to the bromine atom. The enzyme's active site contains a catalytic triad (B1167595) (e.g., Asp-His-Asp/Glu) that facilitates the nucleophilic attack on this carbon. pearson.com The aspartate residue acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion. pearson.com The resulting ester intermediate is then hydrolyzed by a water molecule activated by the histidine residue, regenerating the active site and releasing an alcohol. pearson.com

For this compound, there are two potential electrophilic sites for dehalogenase activity: the carbon at position 2 and the carbon at position 3. The electronic environment of the double bond and the steric hindrance around each brominated carbon would likely influence the regioselectivity of the enzymatic attack.

Other Significant Reaction Pathways

Beyond enzymatic transformations, the chemical structure of this compound allows for a variety of other reaction pathways, including nucleophilic substitutions and additions.

Nucleophilic substitution reactions on vinylic halides, such as this compound, are generally less facile compared to their saturated (alkyl halide) counterparts. mdpi.comrsc.org This reduced reactivity is attributed to the increased strength of the C-Br bond due to the sp² hybridization of the carbon atom and the partial double-bond character arising from resonance of the halogen's lone pairs with the π-system of the double bond. mdpi.com

Despite this, nucleophilic substitutions can occur under specific conditions. One important class of reactions for vinylic bromides is palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. libretexts.org These reactions involve the coupling of the vinylic bromide with organoboron, organotin, or organozinc reagents, respectively, to form new carbon-carbon bonds. libretexts.org This methodology is a powerful tool in organic synthesis for the construction of complex molecules.

Intramolecular nucleophilic substitution is another potential pathway for this compound. The presence of the hydroxyl group in the molecule can allow for cyclization reactions. For instance, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, potentially attacking one of the vinylic carbons and displacing a bromide ion to form a cyclic ether. pearson.comlibretexts.org

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond can occur. The addition of bromine would lead to a tetrabrominated propanol (B110389) derivative. The mechanism of bromine addition typically proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. The regioselectivity and stereoselectivity of these additions would be influenced by the electronic effects of the existing bromine and hydroxyl substituents.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. For 2,3-Dibromo-2-propen-1-ol, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the arrangement of atoms and to distinguish between potential isomers.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of different types of protons, their electronic environments, and their proximity to one another within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals provide a complete picture of the proton environment.

Table 1: Representative ¹H NMR Spectral Data for Propanol (B110389) Derivatives

| Compound | Proton Environment | Chemical Shift (δ) ppm | Multiplicity |

| Propan-1-ol | CH₃ | 0.94 | t |

| CH₂ (middle) | 1.81 - 1.74 | m | |

| CH₂ (adjacent to OH) | 3.83 | dq | |

| OH | - | - | |

| This compound | Data not available in search results |

Note: Data for propan-1-ol is provided for illustrative purposes to show typical chemical shifts for similar structures. 't' denotes a triplet, 'm' a multiplet, and 'dq' a doublet of quartets. nih.gov

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon backbone.

Similar to ¹H NMR, specific chemical shift values for the monomer of this compound are not detailed in the available search results, but the technique is referenced for the characterization of its oligomers and related structures. researchgate.netosha.gov The PubChem database indicates the availability of a ¹³C NMR spectrum for the (2Z)-isomer, sourced from Fluka AG, though the data itself is not provided. weebly.com The analysis of the carbon skeleton is crucial for confirming the successful synthesis of the target compound.

Table 2: Representative ¹³C NMR Spectral Data for Propanol and Related Structures

| Compound | Carbon Environment | Chemical Shift (δ) ppm |

| Propan-1-ol | CH₃ | 10.16 |

| CH₂ (middle) | 31.89 | |

| CH₂ (adjacent to OH) | 76.04 | |

| This compound | Data not available in search results |

Note: Data for propan-1-ol is provided for illustrative purposes. The chemical shifts are influenced by the electronegative bromine atoms and the double bond in this compound. nih.govcognitoedu.orgchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.

Fourier-Transform Infrared (FTIR) spectroscopy is a high-resolution version of IR spectroscopy that is frequently employed in the analysis of this compound and its derivatives. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the carbon-bromine (C-Br) bonds.

While the specific peak frequencies for the monomer are not detailed in the search results, FTIR has been extensively used to characterize the oligomers of this compound. rsc.org In these studies, FTIR confirms the structure of the oligomerization products. The PubChem database notes the availability of an FTIR spectrum for the neat compound, indicating its use in routine characterization. weebly.com

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | ~3200-3600 (broad) |

| Alkene (C=C) | Stretching | ~1640-1680 |

| Carbon-Bromine (C-Br) | Stretching | ~500-600 |

| Actual Data | Not available in search results |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures and identifying individual components. In the context of this compound, GC-MS is used to identify the compound, for instance, when it is formed as a derivative of propargyl alcohol. rsc.org

Commercial samples of this compound may contain both cis and trans isomers. rsc.org GC is capable of separating these isomers, which can then be identified by the mass spectrometer. An analytical method developed by OSHA reports the separation of two isomers with distinct retention times. rsc.org

Table 4: GC-MS Data for the Isomers of this compound

| Isomer | Retention Time (min) | Relative Abundance |

| Major Isomer | 7.6 | >99% |

| Minor Isomer | 8.8 | <1% |

| Fragmentation Data (m/z) | Not available in search results |

Note: The data is based on a specific analytical method and GC conditions described in the source documentation. The major isomer is suggested to be the trans isomer. rsc.org

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Oligomer Chain Length Determination

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that has proven to be a powerful tool for the characterization of synthetic polymers and oligomers. nist.govnih.govnih.gov This method allows for the determination of the molecular weight distribution and the identification of repeating units and end-groups of polymer chains. nist.gov In a typical MALDI-TOF-MS experiment, the analyte is co-crystallized with a large excess of a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB), on a metal target plate. acs.orgacs.org A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as singly charged ions. nih.gov These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z), which is determined by measuring the time it takes for them to travel the length of the flight tube. nih.gov

In the context of this compound, MALDI-TOF-MS has been instrumental in characterizing the oligomers produced through catalytic oligomerization. Research has demonstrated that various transition metal complexes can catalyze the oligomerization of this compound, and MALDI-TOF-MS is used to determine the length of the resulting oligomer chains. mdpi.comnih.gov For instance, studies using oxovanadium(IV) microclusters and other complexes as precatalysts have successfully produced oligomers of this compound. mdpi.comnih.gov The analysis of these products via MALDI-TOF-MS revealed that the oligomers consist of chains with varying numbers of monomer units, referred to as "mers". nih.gov

One study investigating new oxovanadium(IV) microclusters with 2-phenylpyridine (B120327) found that the oligomerization of this compound resulted in oligomer chains composed of 3, 4, and 5 monomeric units. nih.gov Another comprehensive study on a series of oxovanadium(IV) precatalysts also employed MALDI-TOF-MS to analyze the degree of oligomerization for the resulting products. mdpi.com Similarly, oligomers of this compound obtained using a ruthenium(III)-based precatalyst were characterized by MALDI-TOF-MS to confirm their structure and chain length distribution. rsc.org The resulting data from these analyses are crucial for understanding the catalytic activity of different systems and the properties of the synthesized materials. researchgate.net

Table 1: MALDI-TOF-MS Determination of Oligomer Chain Length for this compound Derivatives

| Prec-atalyst System | Activator | Determined Oligomer Chain Lengths (Number of Mers) | Reference |

|---|---|---|---|

| Oxovanadium(IV) microclusters with 2-phenylpyridine | Modified methylaluminoxane (B55162) (MMAO-12) | 3, 4, and 5 | nih.gov |

| [VO(TDA)phen] · 1.5 H₂O | Not specified in abstract | Characterized by MALDI-TOF-MS | mdpi.com |

| [VOO(dipic)(2-phepyH)] · H₂O | Not specified in abstract | Characterized by MALDI-TOF-MS | mdpi.com |

| [VO(dipic)(dmbipy)] · 2 H₂O | Not specified in abstract | Characterized by MALDI-TOF-MS | mdpi.com |

| [VO(ODA)bipy] · 2 H₂O | Not specified in abstract | Characterized by MALDI-TOF-MS | mdpi.com |

| [Ru(2-phenylpyridine)(Cl)₂(DMSO)(NO)] | Methylaluminoxane (MAO) | Characterized by MALDI-TOF-MS | rsc.org |

Thermal Analysis Techniques for Material Properties of Derivatives/Products

Thermal analysis techniques are essential for characterizing the properties of polymeric materials by measuring changes in their physical properties as a function of temperature. acs.org Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, decomposition, and phase transitions of materials derived from this compound. mdpi.comrsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. acs.org This analysis is used to determine the thermal stability of materials and to study their decomposition behavior. For oligomers derived from this compound, TGA provides insights into their degradation patterns, which can be influenced by the catalyst system used in their synthesis. mdpi.commdpi.com

Studies on the oligomers of this compound produced with various oxovanadium(IV) and ruthenium(III) precatalysts have included TGA as a key characterization method. mdpi.comrsc.org The TGA thermograms show the temperatures at which weight loss occurs, indicating the onset of decomposition. For example, TG-FTIR analysis, which couples TGA with Fourier-transform infrared spectroscopy, of this compound oligomers revealed that during thermal decomposition, gases such as carbon dioxide and carbon monoxide are released, though the amount of volatilized water was noted to be insignificant, possibly due to the high bromine content in the oligomer chain. mdpi.com The thermal analysis of these oligomers is typically performed in an inert atmosphere, such as argon or nitrogen, over a temperature range extending up to 1000 °C. acs.orgacs.org

Table 2: TGA Findings for Oligomers of this compound

| Prec-atalyst System | Key Findings from TGA | Reference |

|---|---|---|

| Oxovanadium(IV) microclusters with 2-phenylpyridine | Thermal decomposition releases CO₂ and CO, with insignificant amounts of water. The behavior under temperature differed from other olefin oligomers. | mdpi.com |

| [Ru(2-phenylpyridine)(Cl)₂(DMSO)(NO)] | The TG and DTA curves for the oligomer were recorded and analyzed. | rsc.org |

| Various Oxovanadium(IV) precatalysts | The oligomers were subjected to TGA to characterize their thermal properties. | mdpi.comresearchgate.net |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. acs.orgqualitest.ae DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions, providing valuable information about the material's physical properties. qualitest.ae

For oligomers of this compound, DSC analysis has been used to identify key thermal events. mdpi.comrsc.orgnih.gov In one study using [VO(TDA)phen] • 1.5 H₂O as a precatalyst, the DSC spectrum of the resulting this compound oligomer showed a transition from an elastic to a glassy state in the temperature range of -116 to -73 °C. nih.gov The analysis also revealed three exothermic peaks: a small peak at 61.5 °C, a larger one at 230 °C, and a final peak at 448 °C, which was attributed to the combustion of the residual oligomer. nih.gov

When a different precatalyst, [VO(dipic)(dmbipy)] • 2 H₂O, was used, the DSC spectrum of the this compound oligomer exhibited two exothermic decomposition peaks, a smaller one at 135 °C and a more significant one in the range of 82.5–107 °C. nih.gov DSC studies are typically conducted over a broad temperature range, for example, from -150 to 500 °C, with a controlled heating rate, often 10 °C·min⁻¹, in an inert atmosphere. acs.orgrsc.org

Table 3: DSC Findings for Oligomers of this compound

| Prec-atalyst System | Observed Thermal Transitions and Temperatures | Reference |

|---|---|---|

| [VO(TDA)phen] • 1.5 H₂O | Glass to elastic state transition: -116 to -73 °C. Exothermic peaks at 61.5 °C, 230 °C, and 448 °C. | nih.gov |

| [VO(dipic)(dmbipy)] • 2 H₂O | Two exothermic decomposition peaks: a smaller one at 135 °C and a larger one at ΔT = 82.5–107 °C. | nih.gov |

| [Ru(2-phenylpyridine)(Cl)₂(DMSO)(NO)] | The DSC spectra of the oligomer were recorded and analyzed. | rsc.org |

Computational and Theoretical Chemistry Studies

Conformational Analysis of 2,3-Dibromo-2-propen-1-ol

The conformational landscape of this compound is primarily defined by the geometry around its carbon-carbon double bond, leading to the existence of cis and trans (or Z and E) isomers. The "(2Z)" notation in (2Z)-2,3-dibromo-2-propen-1-ol specifies a cis configuration, where the highest priority groups on each carbon of the double bond are on the same side ontosight.ai.

Theoretical and experimental observations suggest that the spatial arrangement of the bulky bromine atoms significantly influences isomeric stability. In derivatives formed from the reaction of propargyl alcohol with hydrogen bromide, the trans isomer of this compound was found to be predominant, with a ratio greater than 99:1 osha.gov. This preference is attributed to sterics, as the cis isomer would experience greater steric hindrance due to the proximity of the two bromine atoms osha.gov. Commercially available technical-grade this compound is often supplied as a mixture of both cis and trans isomers sigmaaldrich.cn.

The conformational analysis extends beyond simple isomerism to include the rotation around the C-C single bond, which determines the orientation of the hydroxyl group relative to the rest of the molecule. Studies on the related molecule 2-propen-1-ol (allyl alcohol) have identified multiple stable conformers based on the dihedral angles, with the stability determined by subtle electronic and steric factors nih.gov. Similar principles apply to this compound, although the large size and high electron density of the bromine atoms are expected to dominate the conformational preferences.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. The molecule possesses several key functional groups: a reactive primary hydroxyl (-OH) group, a carbon-carbon double bond, and two bromine atoms attached to the vinylic carbons ontosight.aiosha.gov. The interplay of the electronic effects of these groups governs the molecule's behavior in chemical reactions.

The bromine atoms exert a strong electron-withdrawing inductive effect, which polarizes the C-Br bonds and influences the electron density across the double bond. The hydroxyl group also has an inductive effect and can act as a hydrogen bond donor. The double bond itself is a region of high electron density, making it susceptible to electrophilic attack.

This electronic arrangement makes the compound a valuable intermediate in organic synthesis for creating more complex molecules, including pharmaceuticals and agricultural chemicals ontosight.ai. Its reactivity is also demonstrated by its participation in researchgate.netresearchgate.net-sigmatropic rearrangement reactions chemicalbook.com. Computational models like Density Functional Theory (DFT) can be used to calculate molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps to predict the most likely sites for nucleophilic and electrophilic attack, thereby rationalizing its observed reactivity.

Modeling of Reaction Mechanisms (e.g., Oligomerization Initiation and Propagation)

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound, particularly its oligomerization. The oligomerization of this monomer has been achieved using various transition metal catalysts, primarily based on vanadium and ruthenium researchgate.netrsc.org.

A general proposed mechanism for the coordination polymerization of similar polar monomers, which can be extended to this compound, involves several key steps researchgate.netmdpi.com:

Initiation: The process begins with the activation of a precatalyst (a metal complex) by a co-catalyst or activator, such as methylaluminoxane (B55162) (MAO) researchgate.netrsc.org. The activator typically alkylates the metal center, creating a catalytically active species rsc.org. The monomer then coordinates to the active metal center.

Propagation: Subsequent monomer units insert into the metal-carbon bond of the growing chain, leading to the elongation of the oligomer.

Termination: The growth of the oligomer chain is concluded through processes like beta-hydride elimination or reaction with a terminating agent, which releases the oligomer from the catalyst researchgate.net.

A distinctive feature observed in the oligomerization of this compound is the formation of very short oligomer chains, typically consisting of only 2 to 5 monomer units (mers) mdpi.commdpi.comnih.gov. This is significantly shorter than the oligomers formed from other similar monomers like allyl alcohol under comparable conditions mdpi.commdpi.com. Theoretical modeling can help explain this observation, which is hypothesized to be due to the steric hindrance and electronic effects of the two bromine atoms on each monomer unit, potentially impeding the propagation step or facilitating early termination mdpi.commdpi.com.

| Precatalyst Compound | Degree of Oligomerization (Number of Monomer Units, n) | Reference |

|---|---|---|

| [VO(TDA)phen]·1.5H₂O | 2–4 | nih.gov |

| Oxovanadium(IV) microclusters with 2-phenylpyridine (B120327) | 3, 4, and 5 | mdpi.com |

| [VOO(dipic)(2-phepyH)]·H₂O | 2–5 | mdpi.com |

| [VO(dipic)(dmbipy)]·2H₂O | 2–4 | mdpi.com |

| [VO(ODA)(bipy)]·2H₂O | 2–4 | mdpi.com |

Interactions with Catalytic Systems (e.g., Ligand-Metal Interactions)

The interaction between this compound and catalytic systems is a central aspect of its controlled oligomerization. These systems typically consist of a transition metal precatalyst and a co-catalyst (activator). A variety of oxovanadium(IV), dioxovanadium(V), and ruthenium(III) complexes have been successfully employed as precatalysts rsc.orgmdpi.com.

Computational studies can model the crucial ligand-metal interactions within the precatalyst and the subsequent interaction of the activated catalyst with the monomer. The activator, often an organoaluminum compound like modified methylaluminoxane (MMAO-12) or ethylaluminum dichloride (AlEtCl₂), plays a vital role in generating the active catalytic site mdpi.comnih.gov.

The catalytic activity is highly dependent on the specific combination of the precatalyst and the activator. For instance, in the oligomerization of this compound, a dioxovanadium(V) complex with 2-phenylpyridine and dipicolinate anions demonstrated the highest catalytic activity among a series of tested vanadium compounds mdpi.com. Conversely, an oxovanadium(IV) complex with a thiodiacetate anion and 1,10-phenanthroline (B135089) showed the lowest activity for the same monomer mdpi.com. Theoretical calculations can help rationalize these differences by examining the electronic properties of the metal center, the steric environment created by the ligands, and the binding energy of the monomer to the catalytic site. These models provide a framework for understanding how the ligand architecture influences catalytic efficiency and for designing new, more active catalysts mdpi.com.

| Precatalyst | Activator | Catalytic Activity (g mmol⁻¹ h⁻¹) | Reference |

|---|---|---|---|

| [VOO(dipic)(2-phepyH)]·H₂O | AlEtCl₂ | 152.0 | mdpi.com |

| Oxovanadium(IV) microclusters with 2-phenylpyridine | AlEtCl₂ | 145.0 | mdpi.com |

| [VO(dipic)(dmbipy)]·2H₂O | AlEtCl₂ | 128.0 | mdpi.com |

| [VO(ODA)(bipy)]·2H₂O | AlEtCl₂ | 114.0 | mdpi.com |

| [VO(TDA)phen]·1.5H₂O | AlEtCl₂ | 28.0 | mdpi.com |

| [Ru(2-phenylpyridine)(Cl)₂(DMSO)(NO)] | MAO | 312.5 (g mmol⁻¹ h⁻¹ bar⁻¹) | rsc.org |

Applications in Advanced Organic Synthesis

Function as a Key Synthetic Building Block and Intermediate

2,3-Dibromo-2-propen-1-ol, also known as dibromoallyl alcohol (DBAA), serves as a versatile and crucial building block in the field of organic synthesis. google.com Its unique structure, featuring a hydroxyl group and a dibromo-substituted double bond, allows it to participate in a wide array of chemical transformations. sigmaaldrich.comsltchemicals.com The compound is recognized as a valuable intermediate in the production of various chemical products, including flame retardants, phosphorus compounds, and insecticides. google.comlookchem.comoeko.de

The primary route for synthesizing this compound involves the reaction of propargyl alcohol with elemental bromine. google.com This process can be optimized to achieve high yields, with a significant prevalence of the E-isomer, often exceeding 95%. google.com The reactivity of this compound makes it a key starting material for creating more complex molecular architectures. For instance, it is known to participate in sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement reactions, a powerful tool in organic synthesis for forming new carbon-carbon bonds. sltchemicals.comchemicalbook.com

Its role as an intermediate is particularly notable in the synthesis of flame retardants. It was historically used in the production of tris(2,3-dibromopropyl) phosphate, a brominated flame retardant. lookchem.comoeko.de Furthermore, its utility extends to the synthesis of various phosphorus-containing molecules, highlighting its importance as a precursor in organophosphorus chemistry. google.com

Table 1: Key Applications as a Synthetic Intermediate

| Intermediate For | Application Area | Reference |

| Phosphorus Compounds | Organophosphorus Chemistry, Flame Retardants | google.com |

| Flame Retardants | Material Science, Polymer Additives | google.comlookchem.comoeko.de |

| Insecticides | Agrochemicals | lookchem.com |

| Pharmaceuticals | Medicinal Chemistry | lookchem.com |

Role in the Synthesis of Complex Organic Molecules

The chemical structure of this compound provides a platform for constructing complex organic molecules. Its utility has been demonstrated in the synthesis of phosphonates, which are themselves significant reagents in organic chemistry, famously used in reactions like the Horner-Wadsworth-Emmons olefination to create alkenes. uiowa.edu A mild, one-flask protocol has been developed to convert allylic alcohols into their corresponding phosphonate (B1237965) esters, showcasing the applicability of this chemical family in modern synthetic methods. uiowa.edu This methodology has proven successful for a variety of substrates, including allylic systems, and has been applied toward the synthesis of natural product analogues. uiowa.edu

The dibromopropene backbone is a versatile scaffold. For example, a related compound, 2,3-dibromo-1-(phenylsulfonyl)-1-propene, which can be synthesized from an allenic precursor, serves as a key reagent in the synthesis of heterocyclic compounds like furans and carbocyclic molecules such as cyclopentenones. orgsyn.org This underscores the synthetic potential embedded in the 2,3-dibromopropene (B1205560) structural unit for building diverse and complex molecular frameworks. orgsyn.org

Table 2: Examples of Complex Synthesis Applications

| Synthetic Target Class | Reagent/Methodology | Significance | Reference |

| Dialkyl Phosphonate Esters | Zinc iodide mediated conversion of alcohols | Reagents for Horner-Wadsworth-Emmons reaction | uiowa.edu |

| Furans and Cyclopentenones | Using 2,3-dibromo-1-(phenylsulfonyl)-1-propene | Synthesis of heterocyclic and carbocyclic systems | orgsyn.org |

| Natural Product Analogues | Lewis acid-mediated cascade cyclizations | Access to biologically relevant molecular structures | uiowa.edu |

Utility in Polymer and Oligomer Chemistry

This compound has significant applications in polymer science, most notably as a reactive flame retardant. google.com When incorporated into polymers such as polyurethane foams, its hydroxyl group reacts with isocyanates, covalently bonding the molecule into the polymer matrix. google.com This reactive nature is a distinct advantage, as it prevents the flame retardant from migrating out of the foam over time, which can lessen potential environmental and health impacts. google.com

Beyond its use as an additive, this compound itself serves as a monomer for oligomerization reactions. mdpi.comrsc.orgacs.org Research has demonstrated that it can be oligomerized using various transition metal catalyst systems. For instance, oxovanadium(IV) and ruthenium(III) complexes, in conjunction with an activator like methylaluminoxane (B55162) (MAO), have been effectively used as precatalysts. mdpi.comrsc.orgmdpi.com These reactions yield oligomers with varying chain lengths, typically consisting of 2 to 5 monomer units as determined by techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). rsc.orgmdpi.com

The resulting oligomers of this compound are a new class of porous materials. acs.org They have been investigated for their gas sorption properties and show potential as innovative materials for applications such as carbon dioxide capture. acs.org

Table 3: Oligomerization of this compound

| Precatalyst System | Activator | Resulting Oligomer Characteristics | Reference |

| Oxovanadium(IV) complexes | Methylaluminoxane (MAO) | Mixture of oligomers | mdpi.comresearchgate.net |

| [Ru(2-phenylpyridine)(Cl)2(DMSO)(NO)] | Methylaluminoxane (MAO) | Oligomer gel, characterized by FT-IR, DSC, MALDI-TOF-MS | rsc.org |

| Green oxovanadium(IV) complexes | Ethylaluminum dichloride (AlEtCl2) / MMAO-12 | Oligomer consisted of 2 to 5 mers | mdpi.com |

| cis/trans-[VO(acac)2(3-ppy)] | Methylaluminoxane (MAO) | Porous oligomer tested for CO2 sorption | acs.org |

Table 4: CO₂ Sorption Properties of a this compound Oligomer

| Property | Value | Reference |

| Surface Area (m²/g) | 5 | acs.org |

| CO₂ Uptake (mmol/g at 298 K) | 0.01 | acs.org |

| CO₂/N₂ Selectivity | 3.0 | acs.org |

| N₂ Uptake (mmol/g at 298 K) | 0.07 | acs.org |

Green Chemistry Principles in the Synthesis and Application of 2,3 Dibromo 2 Propen 1 Ol

Development of Sustainable Synthetic Routes

The traditional synthesis of 2,3-Dibromo-2-propen-1-ol involves the reaction of propargyl alcohol with elemental bromine. google.com While effective, this method presents sustainability challenges due to the hazardous nature of elemental bromine. benthamscience.comresearchgate.netmissouri.edu In pursuit of greener alternatives, research has focused on developing synthetic pathways that are more environmentally benign.

One sustainable approach involves the potential for enzymatic catalysis. Flavin-dependent halogenases, such as JamD, have been shown to catalyze the halogenation of terminal alkynes, offering a highly selective and environmentally friendly route to haloalkynes. nih.govacs.orgbohrium.com While not yet explicitly demonstrated for the synthesis of this compound, this biocatalytic approach represents a promising avenue for a more sustainable production method.

Another sustainable strategy is the use of less hazardous brominating agents. N-Bromosuccinimide (NBS) has emerged as a common and safer alternative to liquid bromine. masterorganicchemistry.com It is a solid, making it easier and safer to handle, and can be used in less hazardous solvents, such as water or alcohols, thereby reducing the reliance on chlorinated solvents. The reaction of propargyl alcohol with NBS can lead to the formation of bromoallenes, which are structurally related to the target compound. manac-inc.co.jp

Furthermore, the use of ionic liquids as recyclable "green" solvents for the halogenation of alkynes presents another sustainable route. acs.org These solvents are non-volatile, reducing air pollution, and can be reused, minimizing waste. acs.org

The table below summarizes various synthetic routes and their alignment with green chemistry principles.

| Synthetic Route | Starting Materials | Reagents/Catalysts | Solvents | Green Chemistry Aspects |

| Traditional Method | Propargyl alcohol | Elemental Bromine | Neat or Protic Solvents | Potential for solvent-free conditions. google.com |

| NBS Bromination | Propargyl alcohol | N-Bromosuccinimide (NBS) | Water, Alcohols | Use of a less hazardous brominating agent; use of greener solvents. manac-inc.co.jp |

| Enzymatic Halogenation | Propargyl alcohol | Flavin-dependent halogenase (e.g., JamD), Bromide source, Oxidant | Aqueous buffer | Biocatalytic, highly selective, mild reaction conditions. nih.govacs.org |

| Ionic Liquid Media | Propargyl alcohol, Alkenes/Alkynes | Bromine | Ionic Liquids (e.g., [bmim][PF6]) | Recyclable solvent, reduced volatility. acs.org |

Design and Application of Green Catalytic Systems (e.g., Vanadium complexes)

The development of green catalytic systems is paramount to advancing the sustainability of chemical transformations. In the context of compounds structurally related to this compound, vanadium complexes have shown significant promise.

A notable application of vanadium catalysis is in the rearrangement of propargyl alcohols to form α-bromoenones. nih.govescholarship.org A vanadium catalyst, in conjunction with N-bromosuccinimide (NBS) as the bromine source, can efficiently convert both secondary and tertiary propargylic alcohols into (E)-α-bromoenones with high selectivity. nih.gov This method is advantageous as it avoids the use of more hazardous elemental bromine and operates under relatively mild conditions. The catalyst facilitates a rearrangement-halogenation cascade that is both atom-economical and selective. escholarship.org

The proposed mechanism involves the vanadium complex catalyzing the rearrangement of the propargyl alcohol, which is then intercepted by the bromonium ion source (NBS). nih.gov This catalytic approach highlights the potential for designing systems that combine multiple reaction steps in a single pot, reducing waste and energy consumption.

The following table details the key features of a vanadium-catalyzed system for the synthesis of α-bromoenones from propargyl alcohols.

| Catalyst System | Substrates | Bromine Source | Solvent | Key Advantages |

| Vanadium complex with MgO as a base | Secondary and tertiary propargyl alcohols | N-Bromosuccinimide (NBS) | Toluene | High (E/Z) selectivity, avoids elemental bromine, mild reaction conditions. nih.gov |

While this specific example leads to α-bromoenones rather than this compound, it demonstrates the principle of using vanadium catalysts for green transformations of propargyl alcohols, a key precursor to the target compound.

Minimization of Hazardous Solvents and Reagents

A core tenet of green chemistry is the reduction or elimination of hazardous substances, including solvents and reagents. The synthesis of this compound provides a case study for applying this principle.

Solvent Minimization:

The patented synthesis of this compound from propargyl alcohol and elemental bromine can be conducted without a solvent ("neat") or in a protic solvent like water. google.com Performing the reaction neat is highly advantageous from a green chemistry perspective as it completely eliminates solvent waste. When a solvent is necessary, water is a much more environmentally benign choice compared to traditional chlorinated solvents like carbon tetrachloride or chloroform, which are often used in bromination reactions. acs.org

Reagent Hazard Minimization:

Elemental bromine is a highly toxic, corrosive, and volatile substance, posing significant health and environmental risks. benthamscience.comresearchgate.netmissouri.edu A key focus of greening the synthesis of this compound is replacing elemental bromine with safer alternatives.

N-Bromosuccinimide (NBS) is a widely used solid brominating agent that is considerably less hazardous to handle than liquid bromine. masterorganicchemistry.com While NBS still requires careful handling, it mitigates many of the risks associated with elemental bromine. missouri.edu However, the use of NBS does introduce its own set of byproducts, such as succinimide (B58015).

Another green approach is the in situ generation of bromine. This can be achieved through methods such as the oxidation of bromide salts with a less hazardous oxidant, thereby avoiding the storage and handling of large quantities of elemental bromine. researchgate.net

The following table compares the hazards and green aspects of different brominating agents.

| Brominating Agent | Physical State | Key Hazards | Green Chemistry Considerations |

| **Elemental Bromine (Br₂) ** | Liquid | Highly toxic, corrosive, volatile, environmental pollutant. benthamscience.comresearchgate.netmissouri.edu | Can be used in solvent-free reactions. google.com |

| N-Bromosuccinimide (NBS) | Solid | Irritant, harmful if swallowed. | Easier and safer to handle than Br₂; can be used in aqueous media. masterorganicchemistry.com |

| In situ Generated Bromine | Generated in solution | Hazards depend on precursors, but generally avoids handling of pure Br₂. | Reduces risks associated with transport and storage of elemental bromine. researchgate.net |

Waste Reduction and Atom Economy Considerations

The efficiency of a chemical reaction can be assessed using the concept of atom economy, which measures the proportion of reactant atoms that are incorporated into the desired product. researchgate.net A higher atom economy signifies a more efficient and less wasteful process.

The traditional synthesis of this compound from propargyl alcohol and elemental bromine is an addition reaction:

C₃H₄O + Br₂ → C₃H₄Br₂O

In this reaction, all the atoms of the reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100%, which is a hallmark of a highly efficient reaction from an atom economy perspective.

However, when alternative brominating agents like NBS are used, the atom economy is significantly lower. The reaction of an alkene with NBS to form a bromohydrin, for instance, also produces succinimide as a byproduct.

The atom economy for a hypothetical synthesis of this compound using NBS would be calculated as follows:

Reactants: Propargyl alcohol (C₃H₄O) + 2 NBS (C₄H₄BrNO₂) Desired Product: this compound (C₃H₄Br₂O) Byproducts: 2 Succinimide (C₄H₅NO₂)

The formula for atom economy is:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

The table below presents a comparison of the atom economy for different synthetic approaches.

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Addition of Br₂ to Propargyl Alcohol | Propargyl alcohol, Bromine | This compound | None | 100% |

| Hypothetical Bromination with NBS | Propargyl alcohol, 2 x NBS | This compound | 2 x Succinimide | < 100% (significantly lower) |

While the atom economy of the traditional route is excellent, waste can still be generated through side reactions, incomplete conversions, and purification steps. Sustainable synthetic routes aim to minimize these sources of waste by employing highly selective catalysts and optimizing reaction conditions to maximize the yield of the desired product.

Future Research Directions and Unexplored Reactivity

Novel Catalytic Transformations

The reactivity of 2,3-Dibromo-2-propen-1-ol is ripe for investigation under various catalytic conditions. The allylic alcohol moiety is a well-known participant in a myriad of transition metal-catalyzed reactions, yet its application to this specific dibrominated substrate remains largely uncharted territory.

Future research could productively focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide functionalities are prime handles for classic cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. The development of chemoselective catalytic systems that can differentiate between the two bromine atoms or between the vinyl bromides and the alcohol would open pathways to highly functionalized and complex molecules. For instance, a stepwise, selective coupling could lead to the synthesis of multifunctional building blocks for organic synthesis.

Asymmetric Catalysis: The development of catalytic enantioselective transformations of this compound is a particularly compelling avenue. For example, asymmetric allylic alkylation or amination, catalyzed by chiral palladium or iridium complexes, could provide access to enantioenriched products with significant potential in medicinal chemistry and natural product synthesis.

Oxidation Catalysis: While the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, selective catalytic oxidation in the presence of the dibromoalkene presents a challenge. The development of mild and selective oxidation catalysts, perhaps based on copper/nitroxyl systems, could provide valuable synthetic intermediates. mdpi.com

Metathesis Reactions: The alkene functionality, although substituted with two bromine atoms, could potentially participate in olefin metathesis reactions. Investigating the reactivity of this compound with various Grubbs or Schrock-type catalysts could lead to the synthesis of novel halogenated polymers or macrocycles.

A summary of potential catalytic transformations for future exploration is presented in Table 1.

| Reaction Type | Potential Catalyst | Potential Product Class |

| Suzuki Coupling | Palladium(0) complexes with phosphine (B1218219) ligands | Arylated or vinylated propenols |

| Heck Reaction | Palladium(II) complexes | Substituted allylic alcohols |

| Asymmetric Allylic Amination | Chiral Iridium or Palladium complexes | Chiral amino alcohols |

| Selective Oxidation | Copper/TEMPO systems | Dibromo-propenal or -propenoic acid |

Stereochemical Control in Complex Reactions

The stereochemistry of this compound, which can exist as E and Z isomers, adds another layer of complexity and opportunity to its chemistry. google.com Furthermore, reactions involving this substrate can generate new stereocenters, making the development of stereoselective methodologies a high priority.

Key areas for future investigation include:

Diastereoselective Reactions: The existing double bond geometry could be used to direct the stereochemical outcome of subsequent reactions. For example, diastereoselective epoxidation of the double bond, followed by regioselective ring-opening, could lead to a variety of highly functionalized, stereochemically defined products.